6-Chlorouracil

Pharmaceutical Synthesis Quality Control GMP Manufacturing

6-Chlorouracil (CAS 107577-09-3, also cataloged as 4270-27-3) is a halogenated pyrimidine-2,4-dione, specifically a uracil analog substituted at the C6 position. It is a heterocyclic building block with a molecular formula of C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol.

Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
CAS No. 107577-09-3
Cat. No. B025721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorouracil
CAS107577-09-3
Synonyms6-chlorouracil
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)Cl
InChIInChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
InChIKeyPKUFNWPSFCOSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorouracil CAS 107577-09-3: Core Physicochemical & Functional Baseline for Informed Procurement


6-Chlorouracil (CAS 107577-09-3, also cataloged as 4270-27-3) is a halogenated pyrimidine-2,4-dione, specifically a uracil analog substituted at the C6 position. It is a heterocyclic building block with a molecular formula of C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol [1]. The compound is characterized as a white to off-white crystalline powder with a melting point range of 298-302°C (decomposes) [2]. Its primary value in research and pharmaceutical synthesis stems from its role as a versatile intermediate and its capacity to serve as a core scaffold for the development of potent thymidine phosphorylase (TP) inhibitors [3].

Why Unverified 6-Chlorouracil Sources Compromise Pharmaceutical Synthesis and Research Reproducibility


Generic substitution of 6-Chlorouracil based solely on chemical name is a high-risk procurement strategy due to its critical function as a pharmaceutical intermediate, where impurity profiles directly impact downstream reaction yields, API quality, and process reproducibility [1]. The compound's specific halogenation at the C6 position imparts unique electronic and steric properties that influence its reactivity in key reactions, such as alkylation for the synthesis of DPP-IV inhibitors like alogliptin [2]. Variations in purity—specifically the presence of residual solvents, isomeric impurities like 5-chlorouracil, or degradation products—can lead to significant deviations in reaction kinetics and final product purity [1]. Furthermore, in research applications evaluating thymidine phosphorylase inhibition, the use of uncharacterized or low-purity material can introduce confounding variables due to the potential presence of more potent 5-substituted analogs, thereby undermining the validity of structure-activity relationship (SAR) studies [3].

6-Chlorouracil: Quantitative Evidence of Differentiation in Purity, Reactivity, and Biological Scaffold Potential


Pharmaceutical Purity: ≥99.0% HPLC Specification for Reproducible GMP Synthesis

A standard industrial specification for 6-Chlorouracil intended for pharmaceutical intermediate use is a purity of ≥99.0% as determined by HPLC, with additional controls on drying loss (≤0.5%) and residue on ignition (≤0.1%) [1]. This specification is a critical procurement benchmark. In comparison, technical or industrial grades of 6-Chlorouracil or related halogenated pyrimidines may be supplied at lower purities (e.g., 98% min HPLC), as observed in some vendor listings for the compound [2]. The 1% difference in assay represents a tenfold increase in allowable impurities, which can include residual solvents, by-products from synthesis, or degradation products that may interfere with sensitive downstream reactions [1].

Pharmaceutical Synthesis Quality Control GMP Manufacturing

Enzymatic Scaffold Validation: Unsubstituted 6-Chlorouracil as the Essential Precursor for Low-Nanomolar TP Inhibitors

While unsubstituted 6-Chlorouracil is not itself a potent inhibitor of thymidine phosphorylase (TP), it is the essential and validated core scaffold for generating highly potent, low-nanomolar TP inhibitors. The landmark study by Nencka et al. established that 6-halouracils, specifically 6-chlorouracil, when substituted at the C5 position with specific hydrophobic groups, exhibit significant inhibitory activity against this angiogenic enzyme [1]. The most efficient derivative, 6-Chloro-5-cyclopent-1-en-1-yluracil (compound 7a), displayed a Ki of 0.20 ± 0.03 µM (200 nM) for TP expressed in V79 cells [1]. This potency is directly enabled by the 6-chloro substitution, as the SAR study explicitly identifies the chlorine atom at C6 as a key structural feature for activity in this series [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery Oncology

Synthesis of Alogliptin: 6-Chlorouracil as a Distinct Starting Material for a Commercial DPP-IV Inhibitor

6-Chlorouracil serves as a key starting material for the synthesis of alogliptin, a potent and highly selective oral inhibitor of dipeptidyl peptidase-IV (DPP-IV) used for the treatment of type 2 diabetes [1]. This application provides a concrete and commercially validated differentiation point. In the published synthetic route, 6-Chlorouracil is alkylated with 2-(bromomethyl)benzonitrile in a specific N-alkylation step [2]. This contrasts with the synthetic pathways for other DPP-IV inhibitors (e.g., sitagliptin, linagliptin) which utilize different heterocyclic cores and building blocks. The use of 6-Chlorouracil in this context is not generic; it is tied to the specific intellectual property and process chemistry for manufacturing alogliptin benzoate, a drug with a distinct patent landscape and commercial market [1].

Pharmaceutical Manufacturing Diabetes Therapy Process Chemistry Intermediate

Fundamental Physicochemical Differentiation: Altered Binding Affinity vs. 5-Halogenated Analogs

At a fundamental physical chemistry level, the positional isomerism between 5-chlorouracil and 6-chlorouracil results in quantifiable differences in their interaction with alkali metal ions. Threshold collision-induced dissociation (TCID) and theoretical studies have shown that halogenation of uracil produces an increase in the alkali metal ion binding affinities [1]. The specific binding energetics and proton affinity differ between the 5-chloro and 6-chloro isomers due to the distinct electronic environment created by substitution at different positions on the pyrimidine ring [1]. This difference is not merely theoretical; it has implications for studies investigating nucleic acid base-pair stability and metal ion coordination [1].

Physical Chemistry Nucleic Acid Chemistry Noncovalent Interactions Spectrometry

6-Chlorouracil CAS 107577-09-3: Evidence-Driven Procurement Scenarios for Research and Industry


Scenario 1: cGMP Manufacturing of Alogliptin or its Key Intermediates

In this scenario, a pharmaceutical manufacturer or CMO requires 6-Chlorouracil for the validated synthesis of alogliptin or its advanced intermediates. The procurement decision must be based on the ≥99.0% HPLC purity specification to ensure compliance with GMP and minimize the risk of impurity carryover into the final API. The evidence that 6-Chlorouracil is a specific, patented starting material for alogliptin directly informs this use case [3].

Scenario 2: Medicinal Chemistry Campaign Targeting Thymidine Phosphorylase

A medicinal chemistry team focused on developing novel anti-angiogenic agents will prioritize 6-Chlorouracil as a core scaffold for SAR studies. The evidence from Nencka et al. validates this choice, demonstrating that C5-substituted 6-chlorouracils can achieve low-nanomolar TP inhibition. The use of high-purity 6-Chlorouracil is essential to avoid confounding biological activity from unknown impurities during lead optimization [3].

Scenario 3: Fundamental Biophysical Studies of Nucleic Acid Halogenation

Researchers investigating the effects of halogen substitution on nucleic acid base pairing, metal ion coordination, and overall stability will select 6-Chlorouracil for its distinct positional isomeric properties. The direct comparative evidence of differing metal ion binding affinities between 5- and 6-chlorouracil makes this a critical, non-fungible research tool. Substitution with 5-chlorouracil would yield different experimental results, thereby compromising the study's conclusions [3].

Technical Documentation Hub

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